molecular formula C11H13BrO3 B3279884 Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate CAS No. 70200-16-7

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Cat. No. B3279884
CAS RN: 70200-16-7
M. Wt: 273.12 g/mol
InChI Key: AMCGFHIZMJGGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06340759B1

Procedure details

Ethyl acetate (5.8 ml) was dissolved in tetrahydrofuran (80 ml), to which was then added 1.5M lithium diisopropylamide/cyclohexane solution (43 ml) in nitrogen atmosphere at −70° C., and then the mixture was stirred for 15 min. 4-Bromobenzaldehyde (10.151 g)/tetrahydrofuran (10 ml) solution was added to the reaction mixture, which was then stirred for 30 min. A saturated aqueous solution of ammonium chloride was added thereto, and then it was extracted with in ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (11.906 g, yield; 80%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide cyclohexane
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
10.151 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].C1CCCCC1.[Br:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1.[Cl-].[NH4+]>O1CCCC1>[Br:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]([OH:27])[CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3])=[CH:24][CH:23]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium diisopropylamide cyclohexane
Quantity
43 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+].C1CCCCC1
Step Three
Name
Quantity
10.151 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
it was extracted with in ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.906 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.